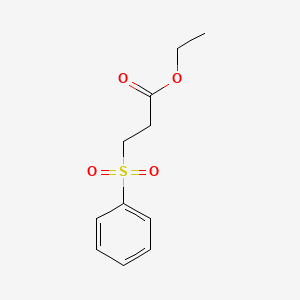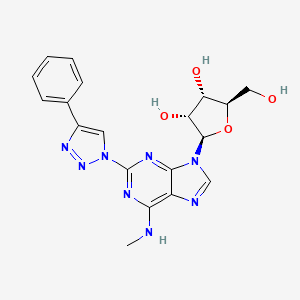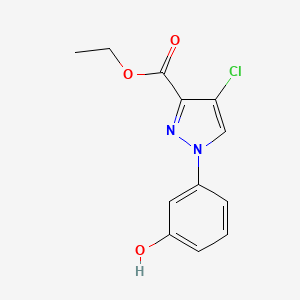
3-(1H-Indol-3-yl)-6-iodo-2-methylquinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-Indol-3-yl)-6-iodo-2-methylquinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinones This compound is characterized by the presence of an indole ring, an iodine atom, and a quinazolinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Indol-3-yl)-6-iodo-2-methylquinazolin-4(3H)-one typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the use of palladium-catalyzed coupling reactions to introduce the indole moiety. The reaction conditions often include the use of microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can be employed to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-(1H-Indol-3-yl)-6-iodo-2-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinazolinone analogs.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can be further explored for their biological activities.
Aplicaciones Científicas De Investigación
3-(1H-Indol-3-yl)-6-iodo-2-methylquinazolin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals .
Comparación Con Compuestos Similares
Similar Compounds
2-((1H-Indol-3-yl)thio)-N-benzyl-acetamides: These compounds are known for their antiviral properties and have been studied as inhibitors of SARS-CoV-2 RNA-dependent RNA polymerase.
1-(4-Aryl-1,3-thiazol-2-yl)-2-((1-(3-methylbut-2-en-1-yl)-1H-indol-3-yl)methylidene)hydrazines: These compounds exhibit antioxidant properties and are used in various pharmacological studies.
Uniqueness
What sets 3-(1H-Indol-3-yl)-6-iodo-2-methylquinazolin-4(3H)-one apart from similar compounds is its unique combination of an indole ring and a quinazolinone core, along with the presence of an iodine atom. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities.
Propiedades
| 655250-50-3 | |
Fórmula molecular |
C17H12IN3O |
Peso molecular |
401.20 g/mol |
Nombre IUPAC |
3-(1H-indol-3-yl)-6-iodo-2-methylquinazolin-4-one |
InChI |
InChI=1S/C17H12IN3O/c1-10-20-15-7-6-11(18)8-13(15)17(22)21(10)16-9-19-14-5-3-2-4-12(14)16/h2-9,19H,1H3 |
Clave InChI |
VEUAEQLVGJAKEB-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=C(C=C2)I)C(=O)N1C3=CNC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Ethyl [5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B12927250.png)

![Sodium (trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonate](/img/structure/B12927263.png)


